molecular formula C9H10<br>CH3C6H4CH=CH2<br>C9H10 B7769411 4-Methylstyrene CAS No. 24936-41-2

4-Methylstyrene

Cat. No.: B7769411
CAS No.: 24936-41-2
M. Wt: 118.18 g/mol
InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Description

4-Methylstyrene: 4-Vinyltoluene , is an organic compound with the chemical formula C9H10 . It is a clear, colorless to light yellow liquid with an aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the para position of the benzene ring. It is primarily used as a monomer in the production of polyesters and plastics, as well as an intermediate in paint and coating additives .

Scientific Research Applications

4-Methylstyrene has a wide range of applications in scientific research:

Safety and Hazards

4-Methylstyrene is flammable and may cause skin and eye irritation . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is advised to use personal protective equipment, avoid breathing vapors, and ensure adequate ventilation when handling this compound .

Relevant Papers

A paper titled “Structure and barrier to internal rotation of this compound in the S0- and S1-state” provides insights into the molecular structure of this compound . Another paper, “Initiation mechanisms and kinetic analysis of the isothermal decomposition of poly (α-methylstyrene): a ReaxFF molecular dynamics study”, discusses the thermal decomposition initiation mechanisms and kinetics of poly (α-methylstyrene) .

Mechanism of Action

Target of Action

4-Methylstyrene, also known as P-Methylstyrene, is primarily used as a monomer for polyesters and in plastics production . It is also used as an intermediate in paint and coating additives . The primary targets of this compound are the enzymes involved in its metabolic pathways, which are responsible for its breakdown and conversion into other useful compounds .

Mode of Action

The mode of action of this compound involves its interaction with various enzymes in its metabolic pathways. The compound undergoes various chemical reactions, including oxidation and polymerization, under the action of these enzymes

Biochemical Pathways

This compound can be degraded by various microorganisms under aerobic and anaerobic conditions . Several peripheral pathways are employed, yielding few central intermediates such as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol . One specific pathway, designated as side-chain oxygenation, has been reported for the styrene degradation among microorganisms . This pathway involves enzymes like styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase .

Pharmacokinetics

It is known that the compound is slightly miscible with water , which may influence its bioavailability and distribution in the body

Result of Action

The result of this compound’s action is the production of various valuable compounds through its metabolic pathways. These include polyesters, plastics, and intermediates for paint and coating additives . The compound’s action also results in its breakdown and removal from the environment, contributing to the bioremediation of styrene-contaminated sites .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its vapor pressure is less than 1 mm Hg at 20 °C , indicating that it can easily evaporate at room temperature. This could affect the compound’s stability and efficacy in certain environments. Additionally, this compound is usually shipped with an inhibitor such as tert-butyl catechol added to prevent its polymerization if contaminated or subjected to heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylstyrene can be synthesized through various methods. One common synthetic route involves the Wittig reaction . In this method, methyltriphenylphosphonium iodide reacts with potassium carbonate in 1,2-dimethoxyethane under an inert atmosphere. The resulting product is then reacted with 4-methylbenzaldehyde at 80°C for 24 hours .

Industrial Production Methods: In industrial settings, this compound is often produced by the dehydrogenation of 4-ethyltoluene . This process involves heating 4-ethyltoluene in the presence of a catalyst, typically a metal oxide, to remove hydrogen and form this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. Its para-methyl substitution makes it more reactive in certain polymerization and substitution reactions, providing unique advantages in industrial and research applications .

Properties

IUPAC Name

1-ethenyl-4-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
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InChI Key

JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C=C
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Molecular Formula

C9H10, Array
Record name P-METHYLSTYRENE
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Related CAS

54193-24-7, 24936-41-2
Record name Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic
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Record name Poly(p-methylstyrene)
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DSSTOX Substance ID

DTXSID3020889
Record name 4-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

172 °C, 173 °C
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Flash Point

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c.
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Solubility

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
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Density

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
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Impurities

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene
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Color/Form

Liquid

CAS No.

622-97-9, 1319-73-9
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Melting Point

-37.8 °C, -34 °C
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Synthesis routes and methods I

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example illustrates the dehydrogenation of cumene and p-ethyltoluene using a diluent comprising steam and nitrogen. Three and three-tenths of the catalyst prepared in Example I, ground to 18 to 40 mesh, was employed in the reactor described in Example I. Initially p-ethyltoluene was flowed into the reactor at 0.38 liquid hourly space velocity, 11:1 diluent to p-ethyltoluene ratio (8:1 steam and 3:1 nitrogen) at 588° C. yielding a relatively poor conversion and selectivity. The catalyst was decoked with 5% oxygen and nitrogen for about 1 hr. Cumene was then run at 0.38 liquid hourly space velocity, 11:1 diluent ratio (8:1 steam and 3:1 nitrogen) at 588° C. providing 40% conversion to alphamethylstyrene and 88% selectivity. The feed was then switched from cumene to p-ethyltoluene using the same diluent dilution and conditions providing 22% conversion to p-methylstyrene and 93% selectivity. Conditions were then changed to 0.72 liquid hourly space velocity, 10:1 diluent ratio for the p-ethyltoluene (8:1 steam and 2:1 nitrogen) at 598° C. yielding 40% conversion and 92% selectivity to p-methylstyrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylstyrene
Reactant of Route 2
4-Methylstyrene
Reactant of Route 3
4-Methylstyrene
Reactant of Route 4
4-Methylstyrene
Reactant of Route 5
4-Methylstyrene
Reactant of Route 6
Reactant of Route 6
4-Methylstyrene
Customer
Q & A

Q1: What is the molecular formula and weight of p-methylstyrene?

A1: p-Methylstyrene (4-methylstyrene) has a molecular formula of C9H10 and a molecular weight of 118.18 g/mol.

Q2: Are there any characteristic spectroscopic data points for p-methylstyrene?

A: Yes, p-methylstyrene exhibits characteristic peaks in various spectroscopic analyses. For example, the proton NMR spectrum of poly(isobutylene-co-p-methylstyrene) shows specific signals associated with p-methylstyrene sequence distribution. The methine proton resonance of the BSB triad sequence is observed and can be used to calculate its contribution to the copolymer microstructure. []

Q3: What are the typical applications of p-methylstyrene in polymer chemistry?

A: p-Methylstyrene is a valuable monomer for synthesizing various polymers, including homopolymers, copolymers, and block copolymers. It is often incorporated into polymers to modify their properties, such as glass transition temperature, crystallinity, and mechanical strength. [, , , , , , , ]

Q4: How does p-methylstyrene influence the properties of syndiotactic polystyrene?

A: Incorporating p-methylstyrene comonomer units into syndiotactic polystyrene (sPS) can significantly alter its polymorphic behavior. Increasing p-methylstyrene content favors the formation of the α-form over the β-form during both solution and melt crystallization. [] This preference seems to be driven by both kinetic and thermodynamic factors. [] Additionally, the presence of p-methylstyrene can destabilize the clathrate δ-form of sPS. []

Q5: Can p-methylstyrene be used to create functionalized thermoplastic elastomers?

A: Yes, p-methylstyrene can be used to synthesize functionalized thermoplastic elastomers. For example, a poly(p-methylstyrene-co-styrene)-block-poly(ethylene-co-butene)-block-poly(p-methylstyrene-co-styrene) thermoplastic elastomer can be synthesized by anionic polymerization followed by hydrogenation. [] The p-methylstyrene units in the end blocks can be selectively brominated for further functionalization. []

Q6: Can p-methylstyrene participate in chain transfer reactions during olefin polymerization?

A: Yes, p-methylstyrene can act as a chain transfer agent during metallocene-catalyzed olefin polymerization. For instance, in propylene polymerization using rac-Me(2)SiZrCl(2)/MAO, the presence of p-methylstyrene leads to a decrease in polypropylene molecular weight, indicating chain transfer to the p-methylstyrene. []

Q7: How does the reactivity of p-methylstyrene compare to other styrene derivatives in copolymerization reactions?

A: p-Methylstyrene generally exhibits higher reactivity than styrene and its ortho- and meta-substituted derivatives in copolymerization reactions with ethylene, especially when using metallocene catalysts with constrained ligand geometry. [] This enhanced reactivity is attributed to a cationic coordination mechanism and a spatially open catalytic site in these catalysts. []

Q8: How does the presence of a para-methyl substituent in p-methylstyrene affect its reactivity compared to styrene?

A: The electron-donating nature of the para-methyl substituent in p-methylstyrene increases its electron density compared to styrene. This difference in electronic character influences their reactivity in polymerization reactions. Studies on free radical polymerization using 2-cyano-2-propyl radicals showed that p-methylstyrene exhibits a lower rate of initiation compared to styrene, likely due to the electron-donating effect of the methyl group. []

Q9: How can the stability of gold nanoparticles be enhanced in a polymer matrix?

A: The stability of gold nanoparticles (AuNPs) can be improved by incorporating them into a polymer matrix like poly(p-methylstyrene). The polymer can act as a stabilizer, preventing aggregation of the nanoparticles. Specifically, poly(p-methylstyrene) containing multiple thioether groups on the side chains can be used to chemisorb onto the AuNP surface, forming a stable nanocomposite. []

Q10: What analytical techniques are commonly used to characterize p-methylstyrene-containing polymers?

A: Various techniques are employed to characterize p-methylstyrene-containing polymers, including nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared (FTIR) spectroscopy. These techniques provide information about the polymer's structure, molecular weight, thermal properties, and composition. [, , , , , , ]

Q11: Are there any alternative monomers that can be used in place of p-methylstyrene in specific applications?

A: Yes, depending on the desired polymer properties and application, alternative monomers such as styrene, α-methylstyrene, 4-methoxystyrene, butadiene, isoprene, and other styrene derivatives can be considered as potential substitutes for p-methylstyrene. [, , , , , , , ] The choice of an alternative monomer would depend on factors like reactivity ratios, desired glass transition temperature, and compatibility with other components in the final product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.